molecular formula C9H11N3O2 B8647704 {4-[1-(hydroxyimino)ethyl]phenyl}urea

{4-[1-(hydroxyimino)ethyl]phenyl}urea

Cat. No.: B8647704
M. Wt: 193.20 g/mol
InChI Key: SNNLVQCUGUDPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[1-(hydroxyimino)ethyl]phenyl}urea is a chemical compound with the molecular formula C9H11N3O2 It is known for its unique structure, which includes a hydroxyimino group attached to an ethylphenyl ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[1-(hydroxyimino)ethyl]phenyl}urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high chemical purity of the final product. Another method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, which generates the desired urea derivative through a Hofmann rearrangement .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using resource-efficient and environmentally friendly processes. The use of water as a solvent and the avoidance of toxic volatile organic compounds (VOCs) are key considerations in these methods . Additionally, the scalability of these processes ensures that the compound can be produced in large quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

{4-[1-(hydroxyimino)ethyl]phenyl}urea undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyimino and urea moieties.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, which can react with the urea moiety to form new derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield nitroso derivatives, while reduction can lead to the formation of amines. Substitution reactions can produce a variety of N-substituted urea derivatives .

Mechanism of Action

The mechanism of action of {4-[1-(hydroxyimino)ethyl]phenyl}urea involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the urea moiety can interact with proteins and other biomolecules, affecting their structure and function . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

{4-[1-(hydroxyimino)ethyl]phenyl}urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]urea

InChI

InChI=1S/C9H11N3O2/c1-6(12-14)7-2-4-8(5-3-7)11-9(10)13/h2-5,14H,1H3,(H3,10,11,13)

InChI Key

SNNLVQCUGUDPIN-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)NC(=O)N

Origin of Product

United States

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